N-(4-{[3-(4-chlorophenyl)acryloyl]amino}phenyl)-2-furamide
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Overview
Description
N-(4-{[3-(4-chlorophenyl)acryloyl]amino}phenyl)-2-furamide is a synthetic organic compound characterized by its complex structure, which includes a furan ring, a chlorophenyl group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[3-(4-chlorophenyl)acryloyl]amino}phenyl)-2-furamide typically involves a multi-step process:
Formation of the Furan-2-carboxylic Acid: This can be achieved through the oxidation of furan using reagents such as potassium permanganate or chromium trioxide.
Amidation Reaction: The furan-2-carboxylic acid is then converted to its corresponding amide by reacting with an amine, in this case, 4-aminophenyl.
Coupling with 3-(4-chlorophenyl)prop-2-enoyl Chloride: The final step involves the coupling of the amide with 3-(4-chlorophenyl)prop-2-enoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[3-(4-chlorophenyl)acryloyl]amino}phenyl)-2-furamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carbonyl group in the amide linkage can be reduced to form the corresponding amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-{[3-(4-chlorophenyl)acryloyl]amino}phenyl)-2-furamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-{[3-(4-chlorophenyl)acryloyl]amino}phenyl)-2-furamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group is known to enhance binding affinity to certain proteins, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-[[(E)-3-(4-bromophenyl)prop-2-enoyl]amino]phenyl]furan-2-carboxamide
- N-[4-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]phenyl]furan-2-carboxamide
- N-[4-[[(E)-3-(4-methylphenyl)prop-2-enoyl]amino]phenyl]furan-2-carboxamide
Uniqueness
N-(4-{[3-(4-chlorophenyl)acryloyl]amino}phenyl)-2-furamide is unique due to the presence of the chlorophenyl group, which imparts specific electronic properties and enhances its binding affinity to certain biological targets. This makes it a valuable compound for drug development and other applications.
Properties
Molecular Formula |
C20H15ClN2O3 |
---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
N-[4-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H15ClN2O3/c21-15-6-3-14(4-7-15)5-12-19(24)22-16-8-10-17(11-9-16)23-20(25)18-2-1-13-26-18/h1-13H,(H,22,24)(H,23,25)/b12-5+ |
InChI Key |
OWTOMAYMZDSJHX-LFYBBSHMSA-N |
SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)Cl |
Isomeric SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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